molecular formula C26H24N2O5S B3294670 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide CAS No. 887463-65-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

Cat. No.: B3294670
CAS No.: 887463-65-2
M. Wt: 476.5 g/mol
InChI Key: XYDWOWXOYYRMDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a synthetic small molecule featuring a 2,3-dihydro-1,4-benzodioxin scaffold linked via an acetamide group to a substituted indole moiety.

The benzodioxin core is a well-established pharmacophore in medicinal chemistry, known for conferring metabolic stability and modulating electronic properties in drug candidates . The acetamide linker provides conformational flexibility, enabling optimal positioning of the indole-sulfonyl substituent for target engagement. The sulfonyl group may enhance binding affinity to enzymes or receptors through polar interactions, as seen in structurally related sulfonamide derivatives .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-18-6-8-19(9-7-18)17-34(30,31)25-15-28(22-5-3-2-4-21(22)25)16-26(29)27-20-10-11-23-24(14-20)33-13-12-32-23/h2-11,14-15H,12-13,16-17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDWOWXOYYRMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition, synthesis methods, and relevant case studies.

Synthesis and Structure

The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride and various bromo-acetamides. The synthesis pathway can be summarized as follows:

  • Formation of the Sulfonamide : The initial reaction between 2,3-dihydrobenzo[1,4]-dioxin-6-amine and 4-methylbenzenesulfonyl chloride in an alkaline medium produces N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide.
  • Substitution Reaction : This intermediate is then reacted with different 2-bromo-N-(un/substituted-phenyl)acetamides in DMF using lithium hydride as a base to yield the target compound .

Enzyme Inhibition Studies

The biological activity of this compound has been evaluated primarily through its inhibitory effects on specific enzymes relevant to diseases such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).

Key Findings:

  • α-Glucosidase Inhibition : The synthesized compounds showed varying degrees of inhibitory activity against α-glucosidase. For example:
    • Compounds 7i and 7k exhibited moderate inhibitory activities with IC50 values of 86.31 μM and 81.12 μM respectively, compared to acarbose (IC50 = 37.38 μM), which is a standard inhibitor .
CompoundIC50 (μM)Activity Level
Acarbose37.38Standard
7i86.31Moderate
7k81.12Moderate

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective properties against oxidative stress-induced neuronal damage. The compound's structure may play a role in modulating neuroinflammatory pathways, although specific mechanisms remain under investigation.

Case Studies

A recent study explored the anti-diabetic potential of a series of compounds derived from benzodioxane structures similar to this compound. The results indicated that modifications in the sulfonamide group significantly influenced enzyme inhibition efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several benzodioxin-acetamide derivatives, which are differentiated by substituents on the acetamide side chain. Below is a comparative analysis of key analogs, including their molecular features and reported biological activities.

Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Activities Reference
Target Compound: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide 3-[(4-Methylphenyl)methanesulfonyl]-1H-indol-1-yl ~500 (estimated) Not explicitly reported; hypothesized to interact with sulfonyl-binding targets (e.g., kinases, proteases)
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Acetic acid 206 (calculated) Anti-inflammatory (comparable to ibuprofen in carrageenan-induced edema assays)
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) 4-Chlorophenylsulfonamide, 3,5-dimethylphenyl ~480 (estimated) Antimicrobial (broad-spectrum), low hemolytic activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide 1,2,4-Triazole-thio-morpholinylmethyl ~450 (estimated) Potential antibacterial/antifungal (inferred from triazole-thio pharmacophores)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide Pyrimidoindole-sulfanyl 422.5 Enzyme inhibition (e.g., kinase or protease targets) hypothesized
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide Thiadiazole-naphthylmethyl sulfanyl ~550 (estimated) Antimicrobial (structural similarity to thiadiazole-based drugs)

Key Insights from Structural Variations

Anti-inflammatory Activity: The carboxylic acid derivative (2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid) demonstrates that electron-withdrawing groups on the benzodioxin core enhance anti-inflammatory effects, likely via cyclooxygenase (COX) inhibition .

Antimicrobial Potency : Sulfonamide-linked analogs (e.g., compound 7l) highlight the importance of the sulfonyl group in disrupting microbial enzymes (e.g., dihydropteroate synthase). The target compound’s methanesulfonyl group, while distinct from sulfonamides, may still engage similar targets through hydrophobic or π-π interactions .

Heterocyclic Modifications: Derivatives with triazole or thiadiazole rings (e.g., evidence 5 and 8) exhibit enhanced antimicrobial activity due to sulfur’s nucleophilic susceptibility in microbial metabolism.

Molecular Weight and Solubility: Heavier compounds (e.g., thiadiazole-naphthyl derivative at ~550 g/mol) may face bioavailability challenges.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.